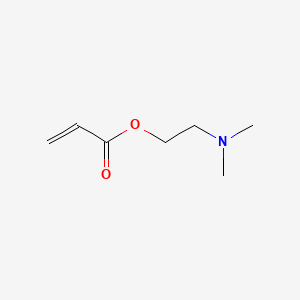

2-(Dimethylamino)ethyl acrylate

Descripción

Propiedades

IUPAC Name |

2-(dimethylamino)ethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-4-7(9)10-6-5-8(2)3/h4H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBJAVGHACCNRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Record name | 2-DIMETHYLAMINOETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19205 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28574-59-6 | |

| Record name | Dimethylaminoethyl acrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28574-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5025100 | |

| Record name | 2-(Dimethylamino)ethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-dimethylaminoethyl acrylate appears as a colorless to light yellow liquid with an acrid odor. Insoluble in water and floats on water. Irritates the eyes and produces tears., Dry Powder; Liquid | |

| Record name | 2-DIMETHYLAMINOETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19205 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 2-(dimethylamino)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Flash Point |

85 °F (NTP, 1992) | |

| Record name | 2-DIMETHYLAMINOETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19205 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (<1mg/ml) (NTP, 1992) | |

| Record name | 2-DIMETHYLAMINOETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19205 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2439-35-2 | |

| Record name | 2-DIMETHYLAMINOETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19205 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethylaminoethyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2439-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Dimethylamino)ethyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002439352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(DIMETHYLAMINO)ETHYL ACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-(dimethylamino)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Dimethylamino)ethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethylamino)ethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(DIMETHYLAMINO)ETHYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YES121FTL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-(Dimethylamino)ethyl acrylate chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 2-(Dimethylamino)ethyl Acrylate (DMAEA)

Introduction

This compound, commonly abbreviated as DMAEA, is a versatile functional monomer that holds a significant position in the landscape of polymer chemistry and materials science. Its unique molecular architecture, featuring both a polymerizable acrylate group and a pH-responsive tertiary amine, imparts a dual reactivity that has been harnessed in a multitude of industrial and advanced scientific applications. From large-scale uses in water treatment to sophisticated applications in stimuli-responsive materials for drug delivery, DMAEA serves as a critical building block for polymers with tailored properties.

This guide provides a comprehensive technical overview of DMAEA, designed for researchers, chemists, and drug development professionals. We will delve into its core chemical and physical properties, explore its synthesis and reactivity, detail its polymerization behavior, and discuss its applications, with a particular focus on the biomedical field. The causality behind its chemical behavior and the rationale for specific experimental protocols are emphasized throughout to provide actionable, field-proven insights.

Core Molecular Profile and Physicochemical Properties

DMAEA, with the IUPAC name 2-(Dimethylamino)ethyl prop-2-enoate, is an unsaturated carboxylic acid ester.[1] The molecule's structure is fundamental to its function; the vinyl group of the acrylate moiety is susceptible to radical polymerization, while the lone pair of electrons on the tertiary amine nitrogen provides a site for protonation, rendering its polymers pH-sensitive.

Caption: Chemical Structure of this compound (DMAEA).

Physical and Chemical Data Summary

The fundamental properties of DMAEA are summarized below. This data is critical for safe handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(dimethylamino)ethyl prop-2-enoate | [1][2] |

| CAS Number | 2439-35-2 | [1][3] |

| Molecular Formula | C₇H₁₃NO₂ | [1][2] |

| Molecular Weight | 143.19 g/mol | [1][3] |

| Appearance | Colorless to yellowish liquid with a pungent, amine-like odor. | [1][4] |

| Boiling Point | 172.8 °C at 1013 hPa; 64 °C at 16 hPa | [4][5] |

| Melting Point | < -60 °C | [3][4] |

| Density | 0.938 - 0.943 g/cm³ at 20-25 °C | [4][5] |

| Flash Point | 60.5 - 62 °C (closed cup) | [4] |

| Vapor Pressure | 1 hPa at 19.1 °C | [4][5] |

| Water Solubility | High (> 240 g/L at 20°C), but subject to hydrolysis. | [1][4] |

| pKa | 8.41 (calculated, for the conjugate acid) | [4] |

| log Kow | 0.68 (indicative, as hydrolysis is rapid at the measurement pH) | [4][5] |

Synthesis and Reactivity

Industrial Synthesis: Transesterification

The primary industrial route for synthesizing DMAEA is the transesterification of a simple acrylic ester, such as methyl acrylate or ethyl acrylate, with 2-dimethylaminoethanol.[1] This reaction is typically catalyzed by tin compounds (e.g., stannoxanes) or titanium compounds (e.g., tetraisopropyl orthotitanate).[1]

The causality for this choice of reaction is rooted in efficiency and atom economy. A volatile alcohol (methanol or ethanol) is generated as a byproduct and can be continuously removed by distillation, driving the reaction equilibrium towards the product side to achieve high yields (>95%).[1] A critical consideration during this process is the high propensity of both the acrylate reactant and the DMAEA product to polymerize. Therefore, the reaction must be conducted in the presence of polymerization inhibitors, such as phenothiazine or 4-methoxyphenol (MEHQ).[1][6]

Caption: Synthesis of DMAEA via transesterification.

Core Reactivity

DMAEA's reactivity is dictated by its two primary functional groups:

-

Acrylate Ester: This α,β-unsaturated carbonyl system is highly reactive. It readily undergoes:

-

Polymerization: The vinyl group is easily polymerized via free-radical mechanisms, which can be spontaneous at elevated temperatures or upon exposure to light.[1] This is the basis for its primary use in creating polymers. Controlled radical polymerization techniques are also highly effective.

-

Michael Addition: The double bond is electrophilic and can react with nucleophiles in a conjugate addition reaction.[1]

-

-

Tertiary Amine: The dimethylamino group provides basicity and nucleophilicity. It is responsible for:

-

pH-Responsiveness: The amine can be protonated by acids to form a water-soluble ammonium salt. This reversible protonation is the cornerstone of the "smart" or stimuli-responsive behavior of DMAEA-containing polymers.[7][8] At pH values below its pKa, the polymer is protonated, cationic, and typically soluble in water. Above the pKa, it is deprotonated, neutral, and more hydrophobic.[7]

-

Quaternization: The amine can be alkylated (e.g., with methyl chloride or dimethyl sulfate) to form a permanent quaternary ammonium salt.[4][9] This converts the monomer into a strong cationic polyelectrolyte precursor, widely used for producing flocculants.[1][4]

-

-

Ester Hydrolysis: The ester linkage is susceptible to hydrolysis, a reaction that is significantly accelerated at basic pH.[4] The hydrolysis products are acrylic acid and 2-dimethylaminoethanol.[4] This instability must be considered in aqueous applications, especially during long-term storage or under basic conditions. The half-life is approximately 2.2 hours at pH 8.3, but extends to 12.5 hours at pH 7.[4]

Polymerization of DMAEA

The ability of DMAEA to form polymers is its most valuable characteristic. It can be homopolymerized or copolymerized with a wide range of other monomers like acrylamides, styrenes, and other acrylates to tune the final properties of the material.[1]

Free-Radical Polymerization

Conventional free-radical polymerization is a straightforward method to produce poly(this compound) (PDMAEA). However, this method offers limited control over molecular weight, dispersity, and polymer architecture.

Controlled/"Living" Radical Polymerization (CLRP)

For advanced applications, particularly in drug delivery and nanotechnology, precise control over the polymer structure is paramount. Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are ideally suited for DMAEA.

Atom Transfer Radical Polymerization (ATRP) has been successfully employed to synthesize well-defined PDMAEA.[10][11] This technique relies on a reversible equilibrium between active (propagating radical) and dormant (halide-capped) polymer chains, mediated by a transition metal complex (typically copper-based).[10] This dynamic equilibrium keeps the concentration of active radicals low, suppressing termination reactions and allowing for the synthesis of polymers with predetermined molecular weights, low dispersity (Đ < 1.3), and complex architectures like block copolymers.[10][12][13]

Caption: General workflow for ATRP of DMAEA.

Applications in Research and Drug Development

While DMAEA has large-scale industrial uses, its unique properties make it particularly attractive to researchers in the biomedical field.

-

pH-Responsive Drug Delivery: The ability of PDMAEA to change its solubility and conformation in response to pH is extensively exploited.[14][15] For instance, drug-loaded nanoparticles or hydrogels made from PDMAEA can be designed to be stable in the bloodstream (pH ~7.4) but to swell or disassemble in the acidic microenvironment of a tumor or within the endosomes of a cell (pH 5.0-6.5), triggering the release of an encapsulated therapeutic agent.[15][16][17]

-

Gene Delivery: The cationic nature of protonated PDMAEA allows it to form complexes (polyplexes) with negatively charged genetic material like DNA and siRNA. These polyplexes can protect the genetic cargo from degradation and facilitate its entry into cells. The "proton sponge" effect, where the buffering capacity of the polymer in the endosome leads to its rupture, can further aid in the release of the genetic material into the cytoplasm.[14]

-

Smart Surfaces and Biosensors: Surfaces can be grafted with PDMAEA brushes to create "smart" materials whose wettability, adhesion, or protein binding can be controlled by changing the pH of the surrounding medium.[18] This has applications in cell culture, microfluidics, and biosensing.

Experimental Protocols

Protocol: Laboratory Synthesis of DMAEA

This protocol is an illustrative example based on established transesterification principles and should be performed by trained personnel with appropriate safety measures.

-

Reactor Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a distillation head connected to a condenser, a thermometer, and a nitrogen inlet.

-

Charge Reactor: To the flask, add 2-dimethylaminoethanol (1.0 eq), methyl acrylate (1.5 eq), a polymerization inhibitor (e.g., 500 ppm MEHQ), and a catalyst such as dibutyltin oxide (DBTO) (~1-2 mol%).[19]

-

Reaction: Heat the mixture under a slow stream of nitrogen to approximately 80-90 °C.[19] The methanol/methyl acrylate azeotrope will begin to distill.

-

Drive Equilibrium: Continuously remove the distilled azeotrope to drive the reaction to completion. Monitor the reaction progress by GC analysis of the reaction mixture.

-

Purification: Once the reaction is complete (disappearance of 2-dimethylaminoethanol), cool the mixture. The crude product is purified by vacuum distillation to remove unreacted starting materials and the catalyst.[1]

-

Stabilization: Add a stabilizer (e.g., ~1000 ppm MEHQ) to the purified DMAEA for storage.[1]

Protocol: ATRP of DMAEA

This protocol is an illustrative example for synthesizing well-defined PDMAEA and requires air-free techniques.

-

Reagent Preparation: Purify DMAEA by passing it through a column of basic alumina to remove the inhibitor. Other reagents (initiator, ligand, solvent) should be of high purity.

-

Reaction Setup: Add the catalyst Cu(I)Br (1.0 eq relative to initiator), the ligand (e.g., PMDETA, 1.0 eq), DMAEA monomer (e.g., 100 eq), and solvent (e.g., toluene) to a Schlenk flask.

-

Deoxygenation: Subject the mixture to several freeze-pump-thaw cycles to remove all dissolved oxygen, which can terminate the polymerization.

-

Initiation: Using a degassed syringe, add the initiator, such as ethyl 2-bromoisobutyrate (EBiB, 1.0 eq), to the flask under a positive pressure of an inert gas (e.g., argon or nitrogen) to start the polymerization. The reaction is typically run at temperatures ranging from room temperature to 90 °C.[10][12]

-

Monitoring: Take samples periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR) and the evolution of molecular weight and dispersity (by GPC).

-

Termination: Once the desired conversion is reached, terminate the polymerization by opening the flask to air and diluting with a suitable solvent like THF.

-

Purification: Purify the polymer by passing the solution through a neutral alumina column to remove the copper catalyst, followed by precipitation into a non-solvent like cold hexanes. Dry the resulting polymer under vacuum.

Safety, Handling, and Storage

DMAEA is a hazardous chemical and must be handled with extreme care.[2][4]

Hazard Identification

| Hazard Class | GHS Pictogram(s) | Hazard Statement(s) |

| Acute Toxicity | ☠️ | H330: Fatal if inhaled. H311: Toxic in contact with skin. H302: Harmful if swallowed. |

| Skin/Eye Damage | corrosive | H314: Causes severe skin burns and eye damage. |

| Sensitization | ❗ | H317: May cause an allergic skin reaction. |

| Flammability | 🔥 | H226: Flammable liquid and vapor. |

| Environmental Hazard | environmental hazard | H400: Very toxic to aquatic life. |

Data sourced from multiple safety data sheets.[1][2][4]

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Always handle DMAEA in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the fatal vapors.[5][20]

-

PPE: Wear appropriate personal protective equipment, including:

-

Procedures: Avoid all direct contact with the substance.[20] Use dispensing systems that minimize aerosol formation. Ensure that eye-wash stations and safety showers are immediately accessible.[4]

Storage

-

Conditions: Store in a cool, dry, well-ventilated place, away from heat, sparks, and open flames.[20] Refrigerated storage (<8 °C) is often recommended.[22]

-

Inhibitor: DMAEA is stabilized with an inhibitor. The inhibitor's effectiveness requires the presence of dissolved oxygen. Therefore, do not store under an inert atmosphere for long periods unless you are certain the chosen inhibitor does not require oxygen.

-

Materials: Store in tightly closed containers. Avoid contact with incompatible materials such as strong bases, oxidizing agents, and reducing agents.

Conclusion

This compound is a monomer of significant scientific and industrial importance. Its value is derived from the combination of a readily polymerizable acrylate moiety and a stimuli-responsive tertiary amine group. This unique duality allows for the creation of "smart" polymers that can respond to environmental pH changes, a property that is of paramount interest in advanced applications like targeted drug delivery and gene therapy. While its utility is vast, its high toxicity and hazardous nature demand rigorous adherence to safety protocols. A thorough understanding of its synthesis, reactivity, and polymerization kinetics, as detailed in this guide, is essential for any scientist seeking to harness the full potential of this powerful chemical building block.

References

- 1. Dimethylaminoethyl acrylate - Wikipedia [en.wikipedia.org]

- 2. This compound | C7H13NO2 | CID 17111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. wwmponline.com [wwmponline.com]

- 4. arkema.com [arkema.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Stimuli-Responsive Self-Assembly of Poly(2-(Dimethylamino)ethyl Methacrylate-co-(oligo ethylene glycol)methacrylate) Random Copolymers and Their Modified Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. primaryinfo.com [primaryinfo.com]

- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 11. researchgate.net [researchgate.net]

- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 13. researchgate.net [researchgate.net]

- 14. polysciences.com [polysciences.com]

- 15. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of 2-(dimethylamino)ethyl methacrylate-based molecular recognition devices for controlled drug delivery using supercritical fluid technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. polysciences.com [polysciences.com]

- 19. US20210114969A1 - Method for producing 2-dimethylaminoethyl (meth)acrylate - Google Patents [patents.google.com]

- 20. download.basf.com [download.basf.com]

- 21. scribd.com [scribd.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to the Synthesis of 2-(Dimethylamino)ethyl Acrylate from Dimethylaminoethanol

Executive Summary: 2-(Dimethylamino)ethyl acrylate (DMAEA) is a vital functional monomer prized for its tertiary amine group, which imparts basicity, adhesion, and cationic character to a wide range of polymers. These properties make it indispensable in applications spanning water treatment, coatings and adhesives, paper manufacturing, and advanced biomedical materials like pH-sensitive hydrogels for drug delivery.[1][2][3] This guide provides a detailed technical overview of the primary industrial synthesis route for DMAEA, focusing on the transesterification of alkyl acrylates with 2-(dimethylamino)ethanol (DMAE). It delves into the underlying chemical principles, compares catalytic systems, outlines process optimization, and provides robust protocols for synthesis, purification, and characterization, intended for researchers and chemical development professionals.

Chapter 1: Introduction to this compound (DMAEA)

Chemical Properties and Structure

This compound, with the IUPAC name 2-(dimethylamino)ethyl prop-2-enoate, is an unsaturated carboxylic acid ester featuring a tertiary amino group.[1][4] It is a clear, colorless to slightly yellowish liquid characterized by a pungent, amine-like odor.[1] The molecule's structure, combining a polymerizable acrylate group with a functional amine, is the source of its industrial utility.

| Property | Value | Source |

| CAS Number | 2439-35-2 | [1][4] |

| Molecular Formula | C₇H₁₃NO₂ | [1][4] |

| Molar Mass | 143.19 g·mol⁻¹ | [1] |

| Appearance | Colorless to yellowish liquid | [1] |

| Solubility | Miscible with water (hydrolyzes), soluble in organic solvents | [1] |

Industrial Significance and Applications

The dual functionality of DMAEA allows for the synthesis of high-performance copolymers. The acrylate backbone provides durability and flexibility, while the pendant dimethylamino group offers a site for pH-responsiveness and quaternization. Quaternization, for example with methyl chloride, transforms the monomer into a cationic species, trimethylammonium ethyl acrylate chloride.[1] Copolymers derived from this are extensively used as flocculants in wastewater treatment and as retention aids in papermaking.[1][2] Other significant applications include:

-

Coatings and Adhesives: Enhances adhesion and water compatibility.[3]

-

Biomedical Hydrogels: Contributes to pH-sensitive materials for controlled drug delivery and biosensors.[3][5]

-

Water Treatment: Used to synthesize cationic polymers that act as effective coagulants and flocculants.[1][2]

Chapter 2: Core Chemical Principles

The Chemistry of Transesterification

Transesterification is an equilibrium-controlled reaction wherein the alkoxy group of an ester is exchanged with that of an alcohol. In the context of DMAEA synthesis, a simple alkyl acrylate, such as methyl acrylate (MA) or ethyl acrylate (EA), reacts with dimethylaminoethanol (DMAE) in the presence of a catalyst.

Caption: Transesterification of an alkyl acrylate with DMAE.

The reaction is reversible. To achieve high yields of DMAEA, the equilibrium must be shifted to the right, in accordance with Le Châtelier's Principle. This is accomplished by continuously removing the low-boiling alcohol by-product (e.g., methanol or ethanol) from the reaction mixture via distillation.[1][6]

Preventing Unwanted Polymerization

A critical challenge in the synthesis and handling of DMAEA is the high propensity of both the reactant acrylate and the product to undergo spontaneous, free-radical polymerization, especially at the elevated temperatures required for the reaction.[1] To ensure a safe and efficient process, polymerization inhibitors must be added to the reaction mixture.[7] Commonly used inhibitors include phenothiazine and 4-methoxyphenol (MEHQ).[1][7][8]

Chapter 3: Synthesis via Transesterification: The Predominant Industrial Route

Transesterification is the most economically viable and widely practiced method for the commercial production of DMAEA, capable of achieving yields well over 95% under optimized conditions.[1][9]

A Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount to the reaction's rate, selectivity, and overall efficiency. Several classes of catalysts have proven effective.

| Catalyst Class | Examples | Advantages | Disadvantages | Sources |

| Organotin Compounds | Dibutyltin oxide (DBTO), Dibutyltin dilaurate, Dioctyltin compounds | High activity and selectivity; widely used industrially. | Toxicity and environmental concerns; potential for deactivation upon recycling. | [1][2][7][10][11] |

| Titanium Alkoxides | Tetraisopropyl orthotitanate, Titanium(IV) tetraethanolate | High activity; effective alternative to tin catalysts. | Can be sensitive to moisture. | [1][9][12] |

| Alkali Metal Alkoxides | Sodium methoxide | Readily available. | Activity tends to decrease during the reaction, requiring replenishment. | [7] |

| Other Metal Catalysts | Calcium-based compounds | Reported to have high activity and applicability. | Less commonly documented in large-scale processes. | [8] |

Among these, organotin and titanium catalysts are the most prevalent in industrial practice due to their high efficacy.[1][2][8] For instance, (C₈H₁₇)₂Sn(OCOC₁₁H₂₃)₂ has been identified as a particularly active organotin catalyst.[2][8]

Process Parameter Optimization

Achieving high yield and purity requires careful control over several key reaction parameters.

| Parameter | Optimized Range / Condition | Rationale | Sources |

| Molar Ratio (Acrylate:DMAE) | 1.2:1 to 3.5:1 | An excess of the acrylate ester shifts the equilibrium toward the product side. | [7][9][13] |

| Reaction Temperature | 80°C – 130°C | Balances catalyst activity with the need to minimize side reactions and polymerization. Temperatures >130°C are generally avoided. | [7][9] |

| Catalyst Loading | 0.1 - 5 mol% (relative to DMAE) | Sufficient to achieve a practical reaction rate without excessive cost or downstream removal burden. | [11] |

| Inhibitor Concentration | 1 - 3 wt% (relative to DMAE) | Effectively suppresses polymerization of the monomeric species. Phenothiazine is a preferred choice. | [13] |

| By-product Removal | Continuous distillation | Drives the reaction to completion by removing the alcohol by-product as an azeotrope with the excess acrylate ester. | [1][6][13] |

Detailed Experimental Protocol (Batch Process)

This protocol describes a representative lab-scale batch synthesis of DMAEA from methyl acrylate and DMAE using a tin-based catalyst.

Materials:

-

Methyl Acrylate (MA)

-

2-(Dimethylamino)ethanol (DMAE)

-

Di-n-octyltin oxide (Catalyst)

-

Phenothiazine (Inhibitor)

-

Nitrogen gas supply

Equipment:

-

Jacketed glass reactor equipped with a mechanical stirrer, thermometer, and a packed distillation column with a reflux condenser and distillate take-off.

-

Heating/cooling circulator for the reactor jacket.

-

Vacuum pump.

Procedure:

-

Reactor Charging: Charge the reactor with dimethylaminoethanol (1.0 mole), methyl methacrylate (2.5 moles), and phenothiazine (0.02 moles).[11]

-

Inerting: Purge the system with dry nitrogen to remove air and prevent oxidation and moisture ingress.

-

Azeotropic Dehydration: Begin stirring and heat the mixture to reflux. If any water is present, it will be removed as an azeotrope with methyl methacrylate.

-

Catalyst Addition: Once the system is dry, cool the mixture slightly and add the di-n-octyltin oxide catalyst (0.01 moles).[11]

-

Reaction and Distillation: Heat the mixture to a reaction temperature of 90-110°C. The methanol by-product will form an azeotrope with methyl methacrylate, which has a boiling point of approximately 65°C.[13] Set the distillation column to a high reflux ratio (e.g., 15:1) and begin to slowly remove the azeotrope.[11] Monitor the temperature at the top of the column; a stable temperature indicates the removal of the azeotrope.

-

Reaction Monitoring: The reaction progress can be monitored by tracking the amount of methanol collected or by taking samples for GC analysis. The reaction is typically complete within 3-5 hours.[7][9]

-

Purification:

-

Stabilization: Add a stabilizer, such as MEHQ (~1000 ppm), to the collected DMAEA to prevent polymerization during storage.[1] Store in a cool, dry, dark place.[1]

Chapter 4: Downstream Processing and Quality Control

Purification and Stabilization

The primary method for purifying the crude DMAEA product is vacuum distillation .[1][7] This technique is essential for separating the high-boiling DMAEA from unreacted starting materials, the catalyst residue, and any high-molecular-weight side products. The process must be conducted under reduced pressure to avoid thermal degradation and polymerization of the product at its normal boiling point.

Following distillation, the purified DMAEA must be stabilized with an appropriate polymerization inhibitor, such as 4-methoxyphenol (MEHQ), typically at a concentration of around 1,000 ppm, to ensure shelf-life stability.[1]

Quality Control and Characterization

The purity and identity of the synthesized DMAEA must be rigorously confirmed. A suite of analytical techniques is employed for this purpose:

-

Gas Chromatography (GC): The primary tool for determining the purity of the final product and quantifying any residual starting materials or by-products.[2][8]

-

Infrared (IR) Spectroscopy: Used to confirm the presence of key functional groups, such as the ester carbonyl (C=O) and the carbon-carbon double bond (C=C) of the acrylate moiety.[2][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural confirmation of the molecule, verifying the connectivity of the atoms.[2][8]

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized product.[8]

Caption: Workflow for DMAEA synthesis, purification, and quality control.

Chapter 5: Safety and Handling

DMAEA is a hazardous substance that requires careful handling. It is classified as toxic and corrosive.[1] Acute toxicity is particularly high via inhalation.[1][4] Contact with the skin and eyes can cause severe irritation or burns.[4] Therefore, all handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Due to its high tendency to polymerize, it must be stored at cool temperatures (<25°C) and away from light and initiators.[1]

References

- 1. Dimethylaminoethyl acrylate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. polysciences.com [polysciences.com]

- 4. This compound | C7H13NO2 | CID 17111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. JPH0747568B2 - Process for producing alkylaminoalkyl ester of acrylic acid or methacrylic acid - Google Patents [patents.google.com]

- 7. US4281175A - Process for producing dimethylaminoethyl methacrylate - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. US20210114969A1 - Method for producing 2-dimethylaminoethyl (meth)acrylate - Google Patents [patents.google.com]

- 11. US4301297A - Process for preparing dimethylaminoethyl methacrylate - Google Patents [patents.google.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. US3642877A - Process for the preparation of dimethylaminoethyl methacrylate - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-(Dimethylamino)ethyl Acrylate (CAS No. 2439-35-2): Properties, Polymerization, and Advanced Applications

This guide provides a comprehensive technical overview of 2-(Dimethylamino)ethyl acrylate (DMAEA), a pivotal functional monomer for researchers, scientists, and professionals in drug development. We will delve into its fundamental physicochemical properties, synthesis, and polymerization behavior, with a particular focus on its role in creating advanced materials for biomedical applications. The causality behind experimental choices and critical safety protocols will be emphasized throughout to ensure both scientific integrity and safe laboratory practice.

Core Characteristics and Significance

This compound, CAS number 2439-35-2, is an unsaturated carboxylic acid ester featuring a tertiary amino group.[1] This unique structure imparts basicity and functionality, making it a highly valuable monomer in polymer science.[1] It is a colorless to yellowish, water-miscible liquid characterized by a pungent, amine-like odor.[1]

The significance of DMAEA lies in its ability to form homopolymers and copolymers that exhibit "smart" or stimuli-responsive behaviors. The tertiary amine moiety can be protonated or deprotonated in response to pH changes, making polymers containing DMAEA (PDMAEA) sensitive to their acidic or basic environment.[2] This pH-responsiveness, often coupled with temperature sensitivity (Lower Critical Solution Temperature behavior), makes PDMAEA-based materials exceptional candidates for applications in controlled drug delivery, gene therapy, and tissue engineering.[3][4][5] Beyond the biomedical field, its derivatives are crucial in water treatment as flocculants and in the formulation of resins, coatings, and adhesives.[1][6]

Physicochemical Data Summary

The fundamental properties of DMAEA are critical for its handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| IUPAC Name | 2-(Dimethylamino)ethyl prop-2-enoate | [1] |

| CAS Number | 2439-35-2 | [1] |

| Molecular Formula | C₇H₁₃NO₂ | [1] |

| Molar Mass | 143.19 g·mol⁻¹ | [1] |

| Appearance | Colorless to yellowish liquid | [1][6] |

| Odor | Pungent, amine-like | [1][6] |

| Density | ~0.943 g/mL at 25 °C | [7] |

| Boiling Point | 64 °C at 12 mmHg | [7] |

| Vapor Pressure | 1 hPa at 19.1 °C | [6] |

| Water Solubility | Soluble (240 g/L), but hydrolyzes | [1][6] |

| pKa (calculated) | 8.41 (indicative) | [6] |

A key chemical property is its susceptibility to hydrolysis, especially at basic pH, which yields acrylic acid and 2-dimethylaminoethanol.[6] This reaction is slower at neutral or acidic pH.[6] As an α,β-unsaturated carbonyl compound, it readily undergoes Michael addition with nucleophiles.[1]

Synthesis and Purification

The industrial and laboratory-scale synthesis of DMAEA is predominantly achieved through the transesterification of common acrylic esters, such as methyl acrylate or ethyl acrylate, with 2-dimethylaminoethanol.[1]

Causality of Experimental Design:

-

Catalyst Choice: The reaction is catalyzed by tin compounds (e.g., stannoxanes) or titanium compounds (e.g., tetraisopropyl orthotitanate) to achieve high yields (often >95%).[1] These catalysts efficiently facilitate the ester exchange.

-

Inhibitor Necessity: DMAEA has a high propensity for spontaneous polymerization, especially at the elevated temperatures required for synthesis.[1] Therefore, the inclusion of free-radical inhibitors like phenothiazine or monomethyl ether of hydroquinone (MEHQ) is absolutely critical during both the reaction and subsequent storage to prevent premature polymerization and ensure product stability.[1][7]

Conceptual Laboratory Synthesis Protocol

-

Reactor Setup: A reaction vessel equipped with a mechanical stirrer, thermometer, distillation column, and an inlet for inert gas (e.g., dry air or nitrogen) is assembled.

-

Reagent Charging: A solution of ethyl acrylate and 2-dimethylaminoethanol (a slight molar excess of the acrylate is common) is prepared.[8] Polymerization inhibitors (e.g., 2000 ppm phenothiazine) are added to this initial mixture.[8]

-

Catalyst Introduction: The titanium or tin-based catalyst is introduced into the reactor.[8]

-

Reaction Conditions: The mixture is heated (e.g., 85-120°C) under controlled agitation.[8] The reaction proceeds via azeotropic distillation, continuously removing the ethanol byproduct to drive the equilibrium towards the product, DMAEA.[9]

-

Monitoring: The reaction progress is monitored by techniques like gas chromatography (GC) to determine the conversion of 2-dimethylaminoethanol and the yield of DMAEA.[8]

-

Purification: After the reaction, the crude product is purified, typically by vacuum distillation, to remove unreacted starting materials, the catalyst, and any byproducts. It is essential that an inhibitor is present in the distillation flask and the receiving flask.

Diagram: Synthesis Workflow

Caption: Figure 1: Conceptual workflow for DMAEA synthesis.

Controlled Polymerization and Stimuli-Responsive Behavior

For advanced applications, particularly in drug delivery and biomaterials, precise control over polymer architecture (molecular weight, dispersity, and block sequence) is paramount. Controlled/“Living” Radical Polymerization (CLRP) techniques are the methods of choice for DMAEA.

Key CLRP Techniques

-

Atom Transfer Radical Polymerization (ATRP): ATRP is a robust method for polymerizing DMAEA, yielding well-defined polymers with low polydispersity (Mw/Mn < 1.3).[10][11] The mechanism relies on a reversible halogen atom transfer between a dormant alkyl halide species and a transition metal complex (typically copper/ligand), which maintains a very low concentration of active propagating radicals, thus minimizing termination reactions.[10] This control allows for the synthesis of complex architectures like block copolymers.[12]

-

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is another powerful CLRP technique highly effective for DMAEA. It uses a dithioester or similar compound as a chain transfer agent (CTA) to mediate the polymerization. RAFT offers excellent tolerance to a wide range of functional groups and can be performed in various solvents, including directly in aqueous media, which is advantageous for biomedical applications.[11][13][14]

Caption: Figure 2: The ATRP equilibrium for DMAEA polymerization.

Stimuli-Responsive Properties of PDMAEA

The polymers derived from DMAEA are renowned for their dual pH and temperature sensitivity.

-

pH-Responsiveness: The tertiary amine group has a pKa of approximately 7.4.[2] Below this pH, the amine groups become protonated (-N⁺(CH₃)₂H), making the polymer a cationic polyelectrolyte that is highly soluble in water. Above the pKa, the amine groups are deprotonated and neutral, rendering the polymer more hydrophobic and causing it to collapse or precipitate from aqueous solution.[2] This transition is reversible and is the basis for pH-triggered drug release systems.[15]

-

Thermo-Responsiveness: In aqueous solutions, PDMAEA exhibits a Lower Critical Solution Temperature (LCST). Below the LCST, the polymer is soluble, but upon heating above the LCST, it undergoes a phase transition and becomes insoluble.[3] This behavior is driven by a shift in the hydrophilic-hydrophobic balance of the polymer chains with temperature. The exact LCST value can be precisely tuned by adjusting the pH (protonation increases the LCST), copolymer composition, and polymer molecular weight.[3]

Applications in Drug Development and Biomedical Research

The unique properties of PDMAEA make it a highly attractive material for creating sophisticated biomedical devices and drug carriers.

-

Gene Delivery: As a cationic polymer, PDMAEA can electrostatically interact with and condense negatively charged nucleic acids (like plasmid DNA and siRNA) into nanoparticles (polyplexes).[16][17] This protects the genetic material from degradation and facilitates its entry into cells. The "proton sponge" effect, where the amine groups buffer endosomal pH, is thought to promote endosomal rupture and release of the genetic cargo into the cytoplasm, a critical step for successful transfection.

-

Controlled Drug Release: DMAEA can be copolymerized with other monomers to form amphiphilic block copolymers that self-assemble into micelles or vesicles in water.[15] Hydrophobic drugs can be encapsulated within the core of these nanostructures. In the acidic environment of a tumor or within a cell's endosome (pH < 7.4), the DMAEA block becomes protonated, leading to the destabilization or disassembly of the micelle and the triggered release of the encapsulated drug.[5][15]

Caption: Figure 3: Mechanism of pH-responsive drug delivery.

-

Biocompatible Hydrogels: DMAEA is a key component in the synthesis of hydrogels for tissue engineering and wound healing.[18][19][20] These three-dimensional polymer networks can absorb large amounts of water, mimicking the natural extracellular matrix.[18][20] Their stimuli-responsive nature can be used to control cell adhesion or the release of growth factors. While the monomer is toxic, the crosslinked polymer, when properly synthesized and purified, has been shown to be biocompatible in many contexts.[5][21][22]

Safety, Handling, and Toxicology

CRITICAL NOTE: this compound is a hazardous substance and must be handled with extreme caution under strict safety protocols.[6] The toxicity of the monomer is high, which is distinct from the generally good biocompatibility of the corresponding polymer (PDMAEA) after purification.

GHS Hazard Profile and Required Precautions

| Hazard Statement | Code | Precautionary Measures |

| Fatal if inhaled | H330 | Use only in a well-ventilated fume hood with appropriate respiratory protection.[23][24] |

| Toxic in contact with skin | H311 | Avoid all skin contact. Wear chemical-resistant gloves (e.g., nitrile, neoprene) and protective clothing.[23][24] |

| Causes severe skin burns and eye damage | H314 | Wear safety goggles and a face shield. Ensure an eyewash station and safety shower are immediately accessible.[23][24] |

| Harmful if swallowed | H302 | Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[23][24] |

| May cause an allergic skin reaction | H317 | Avoid repeated exposure. Immediately remove and launder contaminated clothing.[23] |

| Flammable liquid and vapor | H226 | Keep away from heat, sparks, open flames, and hot surfaces. Use grounded/bonded equipment.[23][24] |

| Very toxic to aquatic life | H400 | Avoid release to the environment. Dispose of as hazardous waste according to local regulations.[6] |

Standard Operating Protocol for Handling DMAEA

-

Risk Assessment: Before any work, conduct a thorough risk assessment for the planned procedure.

-

Engineering Controls: All manipulations (weighing, transferring, reaction setup) must be performed inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE): A standard lab coat, long pants, and closed-toe shoes are mandatory. In addition, wear:

-

Eye Protection: Chemical splash goggles and a face shield.

-

Hand Protection: Double-gloving with compatible chemical-resistant gloves is recommended.

-

Respiratory Protection: If there is any risk of exposure outside a fume hood, a NIOSH-approved respirator with organic vapor cartridges is required.[25]

-

-

Storage: Store DMAEA in a cool (recommended 2-8°C), dry, well-ventilated area designated for toxic and flammable materials.[7][26] The container must be tightly sealed and contain an adequate amount of polymerization inhibitor.[1][7]

-

Spill Response: In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for hazardous waste disposal.[25] Evacuate the area for larger spills.

-

First Aid:

-

Inhalation: Immediately move the person to fresh air and call for emergency medical attention.[23]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 20 minutes while removing contaminated clothing.[23][25]

-

Eye Contact: Immediately flush eyes with water for at least 20-30 minutes, holding eyelids open.[23] Seek immediate medical attention.

-

References

- 1. Dimethylaminoethyl acrylate - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. polysciences.com [polysciences.com]

- 5. Development of 2-(dimethylamino)ethyl methacrylate-based molecular recognition devices for controlled drug delivery using supercritical fluid technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. arkema.com [arkema.com]

- 7. This compound Yes MEHQ 2,000ppm inhibitor, 98 2439-35-2 [sigmaaldrich.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. US20210114969A1 - Method for producing 2-dimethylaminoethyl (meth)acrylate - Google Patents [patents.google.com]

- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 11. researchgate.net [researchgate.net]

- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 13. [PDF] Stimuli-Responsive Self-Assembly of Poly(2-(Dimethylamino)ethyl Methacrylate-co-(oligo ethylene glycol)methacrylate) Random Copolymers and Their Modified Derivatives | Semantic Scholar [semanticscholar.org]

- 14. scispace.com [scispace.com]

- 15. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hemocompatibility assessment of poly(2-dimethylamino ethylmethacrylate) (PDMAEMA)-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Cellulose-g-poly(2-(dimethylamino)ethylmethacrylate) Hydrogels: Synthesis, Characterization, Antibacterial Testing and Polymer Electrolyte Application - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Hydrogels as a Potential Biomaterial for Multimodal Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. This compound | C7H13NO2 | CID 17111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. This compound - Safety Data Sheet [chemicalbook.com]

- 25. 2-DIMETHYLAMINOETHYL ACRYLATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 26. sigmaaldrich.com [sigmaaldrich.com]

Solubility Profile of 2-(Dimethylamino)ethyl Acrylate in Organic Solvents: A Guide for Researchers and Formulation Scientists

An In-depth Technical Guide

Abstract

2-(Dimethylamino)ethyl acrylate (DMAEA) is a versatile amine-containing acrylic monomer crucial for the synthesis of cationic polymers, which are extensively used as flocculants in water treatment, as well as in the paper and coatings industries.[1] The efficacy of DMAEA in these applications—from polymerization kinetics to final product performance—is profoundly influenced by its behavior in solution. Understanding and controlling its solubility in various organic solvents is a critical prerequisite for process optimization, formulation development, and ensuring reaction homogeneity. This technical guide provides a comprehensive overview of the physicochemical properties of DMAEA, the theoretical principles governing its solubility, its known solubility profile, and a detailed, field-proven experimental protocol for the quantitative determination of its solubility. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals working with this important monomer.

Introduction: The Central Role of Solvent Selection

This compound is a bifunctional molecule, featuring a polymerizable acrylate group and a tertiary amine. This unique structure allows it to act as a building block for polymers with tailored functionalities, such as pH-responsiveness and cationic charge. The selection of an appropriate solvent system is arguably one of the most critical decisions in the handling and reaction of DMAEA. An optimal solvent must not only fully solubilize the monomer to the desired concentration but also be compatible with other reactants, initiators, and catalysts, while not interfering with the polymerization process itself.

Conversely, a poor solvent choice can lead to a host of issues, including:

-

Incomplete Solubilization: Resulting in heterogeneous reaction mixtures, reduced reaction rates, and non-uniform polymer products.

-

Phase Separation: Causing process control difficulties and affecting the morphology of the final polymer.

-

Unwanted Side Reactions: Solvents can interact with reactants or intermediates, leading to byproducts and reduced purity.

This guide aims to demystify the solubility characteristics of DMAEA, empowering scientists to make informed solvent selections based on fundamental chemical principles and robust experimental validation.

Physicochemical Profile of this compound (DMAEA)

A molecule's solubility is a direct consequence of its intrinsic physicochemical properties. The structure of DMAEA, depicted below, contains distinct regions that dictate its interaction with different solvents: a polar tertiary amine, a polar ester group, and a relatively non-polar acrylate backbone.

Caption: Molecular structure of DMAEA highlighting its key functional groups.

The key physicochemical properties that influence its solubility are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₇H₁₃NO₂ | [2] |

| Molecular Weight | 143.18 g/mol | [2][3] |

| Physical State | Colorless to yellowish liquid | [1][2] |

| Density | 0.938 g/cm³ (at 20°C) | [1] |

| Boiling Point | 172.8°C (at 1013 hPa) | [1] |

| Melting Point | < -60°C | [1][4] |

| Vapor Pressure | 1 hPa (at 19.1°C) | [1] |

| pKa (calculated) | 8.41 | [1] |

| log Kₒw (Octanol-Water) | 0.68 (at 25°C, pH 8.5) | [1][2] |

| Water Solubility | High: >240 g/L (at 20°C) |[1][5] |

Note on Water Solubility: There are conflicting reports in public databases regarding water solubility, with some sources stating it is insoluble.[3][6] However, data from major manufacturers confirm high solubility, though this measurement is complicated by the substance's tendency to hydrolyze in aqueous environments.[1][4][5] At neutral or acidic pH, hydrolysis is slower, and the amine group (pKa 8.41) will be protonated, further enhancing aqueous solubility.[1]

Theoretical Principles of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. A solute dissolves best in a solvent that has a similar polarity and intermolecular force profile. For DMAEA, its solubility is a nuanced balance between its polar and non-polar characteristics.

-

Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents have O-H or N-H bonds and can act as hydrogen bond donors. The lone pair of electrons on the tertiary amine nitrogen and on the carbonyl oxygen of the ester in DMAEA can act as hydrogen bond acceptors. This strong interaction leads to high solubility. DMAEA is known to be soluble in ethanol.[7]

-

Polar Aprotic Solvents (e.g., Acetone, THF, Ethyl Acetate): These solvents have dipole moments but lack O-H or N-H bonds. They cannot donate hydrogen bonds but can engage in dipole-dipole interactions. The polar ester and amine groups of DMAEA will interact favorably with these solvents, suggesting good solubility.

-

Non-Polar Solvents (e.g., Toluene, Hexane): These solvents have low polarity and interact primarily through weak van der Waals forces. The solubility of DMAEA in these solvents will be dictated by its non-polar acrylate backbone. While the polar functional groups are a mismatch, some degree of solubility can be expected, though likely less than in polar solvents. The principle mirrors that of long-chain alkyl acrylates, where the alkyl chain dominates solubility in non-polar media.[8]

Caption: Predicted interaction model of DMAEA with different solvent classes.

Known Solubility Profile of DMAEA

Quantitative public data on the solubility of DMAEA in a wide range of organic solvents is sparse. Most information is qualitative and derived from safety data sheets and chemical supplier information.

Table 2: Summary of Known and Predicted Solubility of DMAEA

| Solvent Class | Example Solvent | Known/Predicted Solubility | Rationale / Reference |

|---|---|---|---|

| Water | Water | High (>240 g/L) | Strong H-bonding; subject to hydrolysis.[1][5] |

| Polar Protic | Ethanol | Soluble | Strong H-bonding with amine and ester groups.[7] |

| Methanol | Predicted: Miscible | Similar to ethanol, strong H-bonding potential. | |

| Polar Aprotic | Acetone | Predicted: Miscible | Dipole-dipole interactions with polar groups. |

| Tetrahydrofuran (THF) | Predicted: Soluble | Dipole-dipole interactions. | |

| Ethyl Acetate | Predicted: Soluble | "Like dissolves like" principle (ester group). | |

| Non-Polar | Toluene | Predicted: Soluble | Interaction with non-polar backbone. |

| | n-Heptane | Predicted: Sparingly Soluble | Mismatch in polarity; weak interactions. |

Given the lack of comprehensive data, experimental determination is essential for any application requiring precise concentrations.

Experimental Protocol for Quantitative Solubility Determination

This section provides a robust, self-validating protocol for determining the equilibrium solubility of DMAEA in an organic solvent using a standard shake-flask method coupled with quantitative analysis.

Causality Behind Experimental Choices:

-

Shake-Flask Method: This is the gold-standard method for equilibrium solubility determination due to its simplicity and reliability.

-

Temperature Control: Solubility is highly temperature-dependent. A constant-temperature bath is crucial for reproducibility and obtaining thermodynamically relevant data.

-

Equilibration Time: An excess of solute is agitated for an extended period (24-48 hours) to ensure the system reaches true thermodynamic equilibrium. Premature sampling is a common source of error.

-

Quantitative Analysis (GC/HPLC): Direct measurement of the solute concentration in the saturated solution is more accurate than gravimetric methods, which can be skewed by residual solvent.

Materials and Equipment

-

This compound (stabilized)

-

Solvent of interest (analytical grade)

-

Internal standard for chromatography (e.g., dodecane for GC, if compatible)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with a temperature-controlled chamber or a water bath

-

Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

Volumetric flasks and pipettes

-

Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV).

Experimental Workflow

Caption: Workflow for the experimental determination of DMAEA solubility.

Step-by-Step Methodology

-

Preparation of Calibration Standards: Prepare a series of at least five standards of DMAEA in the chosen solvent, bracketing the expected solubility range. If using an internal standard, add it at a constant concentration to all standards and samples. Generate a calibration curve by plotting the instrument response versus the concentration of DMAEA.

-

Sample Preparation: To a series of vials (n=3 for statistical validity), add a measured volume of the solvent (e.g., 5 mL). Add DMAEA dropwise until a persistent excess of the monomer is observed as a separate phase. This ensures a supersaturated system.

-

Equilibration: Securely cap the vials and place them in the orbital shaker set to a constant temperature (e.g., 25.0 ± 0.1 °C). Agitate at a moderate speed (e.g., 150 rpm) for 24 to 48 hours. A 48-hour period is recommended to guarantee equilibrium.

-

Phase Separation: After equilibration, stop the shaker and allow the vials to remain in the constant temperature bath for at least 2 hours to allow the undissolved DMAEA to settle completely.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the liquid through a solvent-compatible 0.22 µm syringe filter into a clean, tared vial. The filtration step is critical to remove any microscopic undissolved droplets.

-

Dilution and Analysis: Accurately dilute the filtered saturate solution with the solvent to bring its concentration into the range of the calibration curve. Analyze the diluted sample via the pre-calibrated GC or HPLC method.

-

Calculation: Using the calibration curve, determine the concentration of DMAEA in the diluted sample. Account for the dilution factor to calculate the concentration in the original saturated solution. Express the final solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

Practical Considerations and Safety

Working with DMAEA requires strict adherence to safety protocols due to its hazardous nature.

-

Toxicity and Corrosivity: DMAEA is harmful if swallowed, toxic in contact with skin, and fatal if inhaled.[1][3] It causes severe skin burns and eye damage.[3][7] All handling must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, eye protection) is mandatory.[2][9]

-

Flammability: DMAEA is a combustible liquid.[1] Keep it away from heat, sparks, and open flames.[7] Ensure all equipment is properly grounded to prevent static discharge.[5]

-

Instability and Polymerization: As an acrylate, DMAEA can undergo spontaneous and potentially explosive polymerization, especially when exposed to heat, light, or contaminants.[6] It is typically supplied with an inhibitor, such as 4-methoxyphenol (MEHQ).[5][7] It is crucial to monitor the inhibitor level and store the monomer in a cool, dark, and well-ventilated place.[7]

Conclusion

References

- 1. arkema.com [arkema.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound | C7H13NO2 | CID 17111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 2439-35-2 [chemicalbook.com]

- 5. download.basf.com [download.basf.com]

- 6. 2-DIMETHYLAMINOETHYL ACRYLATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. hongrunplastics.com [hongrunplastics.com]

- 8. benchchem.com [benchchem.com]

- 9. scribd.com [scribd.com]

An In-depth Technical Guide to the Safe Handling of 2-(Dimethylamino)ethyl acrylate for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-(Dimethylamino)ethyl acrylate (DMAEA), a highly reactive acrylate monomer with significant applications in the development of ion-exchange resins, biomedical hydrogels, and high-performance coatings.[1] Given its hazardous properties, a thorough understanding and strict adherence to safety protocols are paramount for all personnel involved in its handling and use.

Understanding the Inherent Risks of this compound

This compound (CAS No: 2439-35-2) is a versatile monomer, but its utility is matched by a significant hazard profile.[2][3] It is a combustible liquid that is fatal if inhaled, toxic in contact with skin, and harmful if swallowed.[2][4][5] Furthermore, it can cause severe skin burns, serious eye damage, and may provoke an allergic skin reaction.[2][4][5] There are also concerns that it may damage fertility or the unborn child.[2][6]

The reactivity of DMAEA is a double-edged sword. While beneficial for polymerization, it also presents a significant risk of uncontrolled or unintended polymerization, which can be violent.[7][8] This reactivity is exacerbated by heat, light, and contact with incompatible materials.[9]

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear and concise summary of the hazards associated with DMAEA.

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor[2][4] |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed[2][4][5] |

| Acute toxicity, dermal | 1 or 3 | H311: Toxic in contact with skin[2][4][5] |

| Skin corrosion/irritation | 1B | H314: Causes severe skin burns and eye damage[2][4][5] |

| Serious eye damage/eye irritation | 1 | H318: Causes serious eye damage[2][4] |

| Skin sensitization | 1 | H317: May cause an allergic skin reaction[2][4][5] |

| Acute toxicity, inhalation | 1 | H330: Fatal if inhaled[2][4][5] |

| Reproductive toxicity | 2 | H361: Suspected of damaging fertility or the unborn child[2][6] |

| Specific target organ toxicity (single exposure) | 1 | H370: Causes damage to organs[2][6] |

| Aquatic toxicity (acute) | 1 | H400: Very toxic to aquatic life[2][5] |

| Aquatic toxicity (chronic) | 2 or 3 | H411 / H412: Toxic/Harmful to aquatic life with long lasting effects[2][5] |

Prudent Laboratory Practices: A Proactive Approach to Safety

Given the significant hazards of DMAEA, a proactive and meticulous approach to laboratory safety is not just recommended, but essential.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through robust engineering controls. All work with DMAEA must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][10] This is critical to prevent the inhalation of its highly toxic vapors. The work area should also be equipped with an eyewash station and a safety shower in close proximity.[5]

Personal Protective Equipment (PPE): The Last Barrier

Appropriate PPE is mandatory when handling DMAEA. The following should be worn at all times:

-

Eye and Face Protection: Tightly fitting safety goggles or a full-face shield are necessary to protect against splashes and vapors.[2]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. Given that DMAEA is toxic upon skin contact, disposable nitrile gloves are a minimum requirement. It is advisable to double-glove. A lab coat or chemical-resistant apron should also be worn.[11]

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is required.[2][11]

The following diagram illustrates the workflow for donning and doffing PPE to minimize cross-contamination.

Caption: Workflow for donning and doffing Personal Protective Equipment.

Handling and Storage: Mitigating Risks Through Careful Procedures

Proper handling and storage are critical to prevent accidents and maintain the stability of DMAEA.

Safe Handling Procedures

-

Always work in a well-ventilated area, preferably a chemical fume hood.[2][10]

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not breathe vapors or mists.[2]

-

Use non-sparking tools and take precautionary measures against static discharge.[6][12]

-

Ground and bond containers when transferring material.[2][13]

-

Do not eat, drink, or smoke in areas where DMAEA is handled.[2][13]

-

Wash hands thoroughly after handling.[2]

Storage Requirements

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][10]

-

Keep refrigerated.[4]

-

Protect from light and moisture.[10]

-

Store away from incompatible materials such as strong bases, reducing agents, and oxidizing agents.

-

DMAEA is often supplied with an inhibitor to prevent polymerization. Regularly check the inhibitor level and expiration date.

In Case of Emergency: A Calm and Calculated Response

A clear and well-rehearsed emergency plan is crucial.

First-Aid Measures

-

Inhalation: Immediately move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][3][10]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with large amounts of water for at least 15-20 minutes. Seek immediate medical attention.[2][3][4]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][4]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][10]

Spill and Leak Procedures

In the event of a spill, the following decision tree should be followed:

Caption: Decision tree for responding to a this compound spill.

Disposal Considerations

Dispose of DMAEA and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[3][14] Do not allow the chemical to enter drains or waterways.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of DMAEA is provided in the table below.

| Property | Value |

| Molecular Formula | C7H13NO2[2] |

| Molecular Weight | 143.18 g/mol [2][4] |

| Appearance | Colorless to light yellow liquid[2][4] |

| Odor | Pungent, amine-like[5][15] |

| Boiling Point | 64 °C at 16 hPa[2] |

| Melting Point | < -61 °C[2] |

| Flash Point | 59 °C (closed cup)[2] |

| Autoignition Temperature | 195 °C at 1,013.25 hPa[2] |

| Water Solubility | 1,000 g/L at 20 °C (soluble)[2] |

| Vapor Pressure | 1 hPa at 20 °C[2] |

| Density | 0.943 g/cm³ at 25 °C[2] |

Conclusion

This compound is a valuable chemical for various research and development applications. However, its significant hazards necessitate a comprehensive understanding and strict adherence to safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and following meticulous handling and storage procedures, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

- 1. polysciences.com [polysciences.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. download.basf.com [download.basf.com]

- 4. This compound | C7H13NO2 | CID 17111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. arkema.com [arkema.com]

- 6. This compound | 2439-35-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. 2-DIMETHYLAMINOETHYL METHACRYLATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. ICSC 0450 - 2-DIMETHYLAMINOETHYL METHACRYLATE [chemicalsafety.ilo.org]

- 10. hongrunplastics.com [hongrunplastics.com]

- 11. 2-DIMETHYLAMINOETHYL ACRYLATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. This compound | 2439-35-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. scribd.com [scribd.com]

- 14. download.basf.com [download.basf.com]

- 15. Dimethylaminoethyl acrylate - Wikipedia [en.wikipedia.org]

2-(Dimethylamino)ethyl acrylate reactivity and polymerization tendency

An In-Depth Technical Guide to the Reactivity and Polymerization of 2-(Dimethylamino)ethyl Acrylate (DMAEA)

Introduction: Understanding the Dual-Nature of a Versatile Monomer

This compound, commonly abbreviated as DMAEA, is an unsaturated carboxylic acid ester that possesses a tertiary amino group.[1] This unique bifunctional structure—an acrylate group highly susceptible to polymerization and a pH-responsive tertiary amine—makes it a cornerstone monomer in the synthesis of advanced functional polymers. These polymers, particularly poly(this compound) or PDMAEA, are at the forefront of research in fields ranging from drug delivery and gene therapy to industrial applications like water treatment and coatings.[1][2][3]